1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
Description
This compound is a β-adrenergic receptor antagonist (beta-blocker) analog featuring an adamantane moiety linked via a methoxypropanol backbone to an isopropylamino group. Its hydrochloride salt form improves aqueous solubility for pharmaceutical formulations.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-12(2)18-9-16(19)10-20-11-17-6-13-3-14(7-17)5-15(4-13)8-17;/h12-16,18-19H,3-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGLIHEQAFXIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its solubility and stability.
Biological Activity
The compound 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a synthetic derivative that exhibits notable biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique adamantane core, which is known for its stability and ability to interact with various biological targets. The structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H24ClN2O2
- Molecular Weight : 288.82 g/mol
Research indicates that the compound interacts with specific receptors and enzymes in the body, leading to various pharmacological effects. Notably, it has been studied for its potential anticonvulsant properties:
- Anticonvulsant Activity : In preclinical studies, compounds similar to this adamantane derivative have shown effectiveness in models of drug-resistant epilepsy. For example, studies using the 6-Hz test demonstrated significant protective effects against seizures at various dosages .
- Neuroprotective Effects : The adamantane structure is associated with neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
Pharmacological Evaluation
A comprehensive evaluation of the biological activity of this compound includes various pharmacological studies:
| Study Type | Findings |
|---|---|
| In Vivo Studies | Demonstrated significant seizure protection in animal models (e.g., PTZ-induced seizures) |
| In Vitro Studies | Showed modulation of ion channels and neurotransmitter receptors |
| ADME-Tox Profiling | Exhibited favorable absorption, distribution, metabolism, and excretion (ADME) properties |
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Seizure Models : In a study involving the PTZ kindling model in mice, the compound displayed a dose-dependent reduction in seizure frequency and severity .
- Combination Therapy : The compound was evaluated in combination with standard anticonvulsants like valproic acid (VPA), showing synergistic effects that enhance overall efficacy against seizures .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Gaps: No direct efficacy or toxicity data for the target compound are available in the evidence. However, adamantane derivatives like 3-(adamantan-1-yl)-3-aminopropan-1-ol HCl show promise in enzyme inhibition, suggesting similar applications .
- Synthetic Accessibility : Suppliers (e.g., Nuo Er Chemistry Co., Biosynth AG) list adamantane-beta-blocker hybrids, indicating industrial interest in these compounds for niche therapeutic areas .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(isopropylamino)propan-2-ol hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation to introduce the adamantane methoxy group and subsequent coupling with isopropylamine. Critical parameters include solvent choice (e.g., anhydrous dichloromethane or THF), temperature control (0–25°C), and reaction time optimization (24–48 hours) to maximize yield and purity. Post-synthetic purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify adamantane and isopropylamine moieties, FT-IR for hydroxyl and amine functional groups, and HPLC-MS (ESI+) for molecular weight confirmation (expected [M+H]+ ~372.4). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What solubility characteristics are critical for in vitro assays?
- Methodological Answer : The hydrochloride salt form enhances water solubility. Experimental data for analogous adamantane derivatives suggest moderate solubility in DMSO (>10 mM) and methanol (~5–10 mM). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 7.4) to avoid precipitation .
Q. What preliminary bioactivity screens are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., viral polymerases/proteases) and cell-based viability assays (e.g., MTT in cancer lines) due to structural similarities to adamantane-based antivirals and anticancer agents. Use positive controls like rimantadine or amantadine for comparison .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability). Conduct ADME studies using LC-MS/MS to measure plasma/tissue concentrations. Modify the propan-2-ol backbone (e.g., PEGylation) to enhance bioavailability or reduce metabolic degradation .
Q. What strategies mitigate byproduct formation during the alkylation step?
- Methodological Answer : Byproducts often stem from adamantane methoxy group isomerization. Use low-temperature conditions (0–5°C) and sterically hindered bases (e.g., DBU) to favor regioselectivity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and isolate intermediates via flash chromatography .
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of viral polymerases (e.g., influenza A M2 proton channel). Focus on adamantane’s hydrophobic interactions and the isopropylamine group’s hydrogen bonding. Validate predictions with surface plasmon resonance (SPR) for binding affinity measurements .
Q. What analytical techniques differentiate stereoisomers in synthetic batches?
- Methodological Answer : Employ chiral HPLC (Chiralpak IC column, isocratic heptane/ethanol) or circular dichroism (CD) spectroscopy. Compare retention times/spectra with enantiomerically pure standards synthesized via asymmetric catalysis .
Key Research Gaps and Recommendations
- Stereochemical Stability : Assess racemization risks under physiological conditions using polarimetric tracking .
- Toxicity Profiling : Conduct Ames tests and hERG channel assays to evaluate mutagenicity and cardiotoxicity .
- Synergistic Studies : Explore combination therapies with existing antivirals (e.g., oseltamivir) to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
